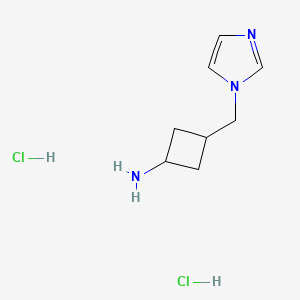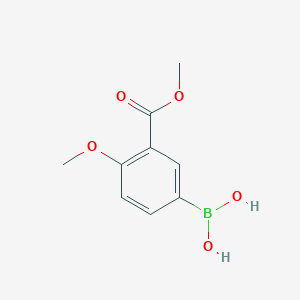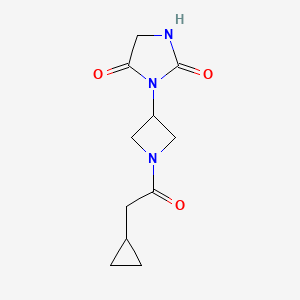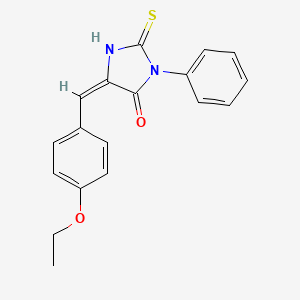![molecular formula C25H19FN4OS B2757535 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114860-97-7](/img/no-structure.png)
4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H19FN4OS and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Performance in Lithium-Ion Batteries
The compound has been utilized to improve the interfacial kinetics in lithium-ion batteries (LIBs). The steric hindrance and weak Lewis basic center of 4-fluorobenzyl cyanide, a component of the compound, help to construct a bulky coordination structure with Li+, which weakens ion–dipole interaction but promotes coulombic attraction at a normal Li salt concentration . This results in enhanced rate performance and could be a significant step towards fast-charging and high-safety level batteries.
Solvation Chemistry and Steric Control
In the realm of solvent molecular engineering, the compound’s design allows for a controlled solvation chemistry that reduces the interfacial barrier, thus contributing to improved electrochemical kinetics . This is particularly important for the development of batteries with better performance and safety profiles.
Coordination Chemistry Engineering
The compound’s unique structure is engineered to tune the Li+ coordination chemistry. This approach provides fresh insights into the solvent steric control and opens new avenues for enhancing electrochemical kinetics in energy storage devices .
Lithium-Ion Battery Safety
By altering the Li+ solvation structure, the compound helps to mitigate the risks associated with common carbonate electrolytes, which are highly flammable. This could lead to the development of safer LIBs, especially at high rates of operation .
Alternative Solvent Exploration
The compound’s properties make it a candidate for alternative solvent exploration in LIBs. Its ability to facilitate kinetics at the graphite surface and contribute to a reliable passivation during the electrochemical process is of great interest .
Interfacial Kinetics Optimization
The compound plays a role in optimizing the interfacial kinetics by constructing a bulky coordination structure with Li+, which is crucial for the overall performance of LIBs . This optimization is key to achieving the desired fast-charging capabilities and long-term stability in LIBs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 4-fluorobenzaldehyde with 4-vinylbenzenethiol to form the intermediate compound, which is then reacted with 2-aminobenzonitrile to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-vinylbenzenethiol", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with 4-vinylbenzenethiol in the presence of a base such as potassium carbonate to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-aminobenzonitrile in the presence of a catalyst such as copper(I) iodide to yield the final product.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1114860-97-7 |
Nombre del producto |
4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C25H19FN4OS |
Peso molecular |
442.51 |
Nombre IUPAC |
1-[(4-ethenylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4OS/c1-2-17-7-9-19(10-8-17)16-32-25-28-27-24-29(15-18-11-13-20(26)14-12-18)23(31)21-5-3-4-6-22(21)30(24)25/h2-14H,1,15-16H2 |
SMILES |
C=CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)


![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)




![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)


